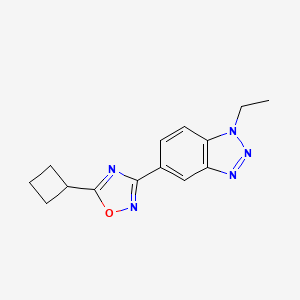

![molecular formula C9H15ClN2O2S B1650736 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride CAS No. 1193390-01-0](/img/structure/B1650736.png)

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride

Overview

Description

Aminomethylphenyl compounds are a group of chemicals that contain a phenyl (benzene) ring attached to an aminomethyl group (-NH-CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

The synthesis of aminomethylphenyl compounds often involves the reaction of a phenyl group with an aminomethyl group. The exact method can vary depending on the specific compounds used and the desired product .Molecular Structure Analysis

The molecular structure of aminomethylphenyl compounds consists of a phenyl ring attached to an aminomethyl group. The exact structure can vary depending on the specific compound and any additional functional groups present .Chemical Reactions Analysis

Aminomethylphenyl compounds can participate in a variety of chemical reactions, often involving the amino group. For example, they can undergo reactions with acids, bases, and various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethylphenyl compounds can vary depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Scientific Research Applications

Buffer Interactions and Solubilities

Studies on related sulfonamide compounds, such as TRIS and its derivatives, have explored their utility in pH control within physiological pH ranges, demonstrating their importance in biochemical research for maintaining stable conditions in experiments (M. Taha & Ming-Jer Lee, 2010) Buffer interactions: Solubilities and transfer free energies.

Biocatalysis in Drug Metabolism

Sulfonamide derivatives have been utilized in studies to produce mammalian metabolites of drugs, showcasing their role in understanding drug metabolism and facilitating the development of analytical methods for monitoring drug metabolites in clinical investigations (M. Zmijewski et al., 2006) Application of biocatalysis to drug metabolism.

Antiviral and Antioxidant Activities

Research on aminomethanesulfonic acids and their derivatives has highlighted their potential in developing treatments for viral infections, such as influenza, due to their antiviral activities. Additionally, their antioxidant properties, although found to be comparatively weak, indicate their relevance in exploring therapeutic agents (R. Khoma et al., 2019) Synthesis and Antioxidant and Anti-Influenza Activity.

Methodologies for Sulfonamide Synthesis

Advancements in synthetic chemistry have led to efficient methodologies for the synthesis of sulfonamide derivatives, including direct N-monomethylation of aromatic primary amines, highlighting the versatility of sulfonamides in chemical synthesis and their potential applications across various research fields (Feng Li et al., 2012) General and efficient method for direct N-monomethylation.

Novel Sulfonated Membranes for Dye Treatment

Research into sulfonated aromatic diamine monomers for the fabrication of thin-film composite nanofiltration membranes demonstrates the application of sulfonamide chemistry in environmental science, particularly in treating dye-contaminated water, enhancing water flux, and dye rejection capabilities of membranes (Yang Liu et al., 2012) Novel sulfonated thin-film composite nanofiltration membranes.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLXQWDEXZEGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride | |

CAS RN |

1193390-01-0 | |

| Record name | Benzenemethanesulfonamide, 2-(aminomethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

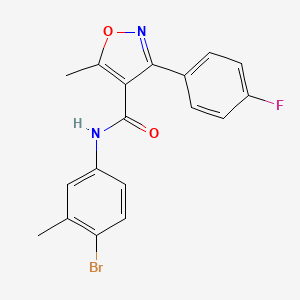

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1650653.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B1650654.png)

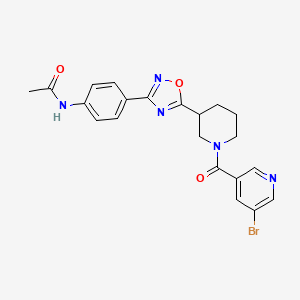

![N-(3,4-dimethylphenyl)-1-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B1650657.png)

![1-[6-(3-fluorophenyl)pyridazin-3-yl]-N-pentylpiperidine-4-carboxamide](/img/structure/B1650658.png)

![3-[3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B1650659.png)

![4-{4-[(2-fluorobenzoyl)amino]phenyl}-3-isopropyl-1-(4-methylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650662.png)

![5-allyl-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1650663.png)

![N~1~-{[5-(2,4-difluorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)-1-cyclopropanecarboxamide](/img/structure/B1650669.png)

![5-benzyl-N-(3-ethoxypropyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B1650670.png)

![1-{4-[5-(piperidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B1650674.png)

![[4-(1H-pyrazol-1-yl)phenyl]methyl 2-(3-methylphenoxy)propanoate](/img/structure/B1650675.png)